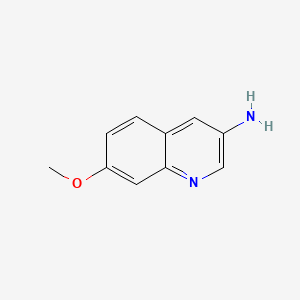
Oxytocin, phe(2)-orn(8)-
Overview
Description
Oxytocin, phe(2)-orn(8)- is a synthetic analogue of the naturally occurring hormone oxytocin. Oxytocin is a nonapeptide hormone that plays a crucial role in social bonding, reproduction, and childbirth. The modification at positions 2 and 8 with phenylalanine and ornithine, respectively, alters its biological activity and stability, making it a compound of interest in various scientific research fields.
Mechanism of Action
Target of Action
Oxytocin, phe(2)-orn(8)-, primarily targets the oxytocin receptor (OXTR), a G-protein-coupled receptor . This receptor is widely distributed throughout the central nervous system and peripheral tissues . The major site of OXTR gene expression is the magnocellular neurons of the hypothalamic paraventricular and supraoptic nuclei .
Mode of Action
Oxytocin, phe(2)-orn(8)-, interacts with its target, the OXTR, influencing neuronal activity and neurotransmitter release . This interaction impacts social behavior, trust, and empathy . The intracellular signaling pathways triggered by OXTR activation involve phospholipase C, resulting in the mobilization of intracellular calcium .
Biochemical Pathways
Oxytocin, phe(2)-orn(8)-, affects several biochemical pathways. It plays a crucial role in the osteoclastogenesis inhibitory factor (OPG)/receptor activator of the nuclear factor kappa-B ligand (RANKL) signaling pathway, which is required for OXTR to exert an anti-osteoporosis effect . By downregulating the expression of bone resorption markers and upregulating the expression of the bone morphogenetic protein, Oxytocin, phe(2)-orn(8)-, can increase bone marrow mesenchymal stem cell activity and promote osteoblast differentiation .
Result of Action
The molecular and cellular effects of Oxytocin, phe(2)-orn(8)-'s action are diverse. It stimulates uterine contraction by activating G-protein-coupled receptors that trigger increases in intracellular calcium levels in uterine myofibrils . It also increases local prostaglandin production, further stimulating uterine contraction . Moreover, it can increase the activity of osteocytes and chondrocytes, which helps increase bone mass and improve bone microstructure .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Oxytocin, phe(2)-orn(8)-. For instance, early nurture in the form of parental care results in DNA hypomethylation of OXTR, which is associated with increased OXTR gene expression . This suggests that environmental factors can modulate the epigenetic regulation of OXTR, thereby influencing the action of Oxytocin, phe(2)-orn(8)- .
Biochemical Analysis
Biochemical Properties
Oxytocin, phe(2)-orn(8)-, plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it interacts with three oxytocin signaling genes frequently implicated in human social behavior: OXT (structural gene for oxytocin), OXTR (oxytocin receptor), and CD38 (oxytocin secretion) .
Cellular Effects
Oxytocin, phe(2)-orn(8)-, has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Oxytocin, phe(2)-orn(8)-, is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Oxytocin, phe(2)-orn(8)-, change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Oxytocin, phe(2)-orn(8)-, vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Oxytocin, phe(2)-orn(8)-, is involved in several metabolic pathways. It interacts with enzymes or cofactors and can also affect metabolic flux or metabolite levels .
Transport and Distribution
Oxytocin, phe(2)-orn(8)-, is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can also affect its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of oxytocin, phe(2)-orn(8)- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Fmoc-SPPS (9-fluorenylmethoxycarbonyl solid-phase peptide synthesis): This is the most commonly used method due to its efficiency and safety.
Cleavage and Deprotection: The peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods: Industrial production of oxytocin analogues involves scaling up the SPPS process. This includes optimizing reaction conditions, using automated peptide synthesizers, and employing high-performance liquid chromatography (HPLC) for purification .
Types of Reactions:
Oxidation: Oxytocin analogues can undergo oxidation, particularly at the cysteine residues, forming disulfide bonds.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: Substitution reactions can occur at specific amino acid residues, altering the peptide’s properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Various amino acid derivatives and coupling reagents under controlled conditions.
Major Products:
Oxidation: Formation of disulfide-linked peptides.
Reduction: Formation of reduced peptides with free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
Oxytocin, phe(2)-orn(8)- has diverse applications in scientific research:
Comparison with Similar Compounds
Oxytocin: The natural hormone with a similar structure but without the modifications at positions 2 and 8.
Vasopressin: Another nonapeptide hormone with similar functions but different amino acid sequences.
Demoxytocin: A synthetic analogue with modifications to enhance stability and activity.
Uniqueness: Oxytocin, phe(2)-orn(8)- is unique due to its specific modifications, which enhance its stability and receptor binding affinity. These modifications make it a valuable tool for studying the structure-activity relationships of peptide hormones and developing therapeutic agents .
Properties
IUPAC Name |
(2S)-N-[(2S)-4-amino-1-[[(2R)-1-[(2S)-2-[[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[(2S,3S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylidenepropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]pentanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H65N13O11S2/c1-3-22(2)34(54-39(63)27(51-35(59)24(44)20-67)17-23-9-5-4-6-10-23)41(65)50-26(13-14-31(45)56)37(61)52-28(18-32(46)57)38(62)53-29(21-68)42(66)55-16-8-12-30(55)40(64)49-25(11-7-15-43)36(60)48-19-33(47)58/h4-6,9-10,20,22,24-30,34,68H,3,7-8,11-19,21,43-44H2,1-2H3,(H2,45,56)(H2,46,57)(H2,47,58)(H,48,60)(H,49,64)(H,50,65)(H,51,59)(H,52,61)(H,53,62)(H,54,63)/t22-,24-,25-,26-,27-,28-,29-,30-,34-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYJBXQZRHPHRD-OVCMMVBBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)N1CCCC1C(=O)NC(CCCN)C(=O)NCC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN)C(=O)NCC(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H65N13O11S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20179500 | |
| Record name | Oxytocin, phe(2)-orn(8)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20179500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
992.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2480-41-3 | |
| Record name | Oxytocin, phe(2)-orn(8)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002480413 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxytocin, phe(2)-orn(8)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20179500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



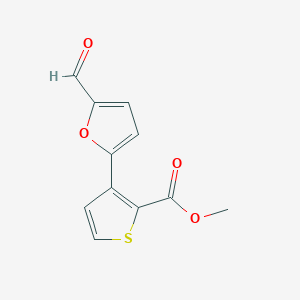

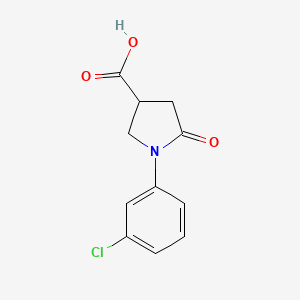
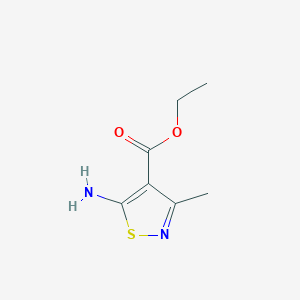

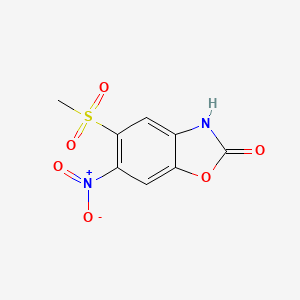
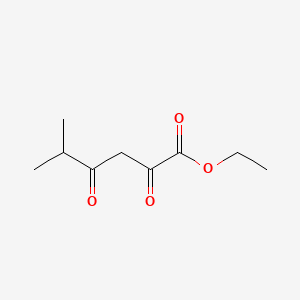
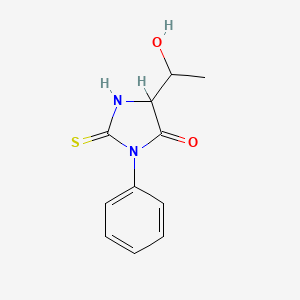

![37,38,39,40-Tetrazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4,6,8,10,12,14,16,18,20,22,24,26,28(38),29,31,33,35-nonadecaene](/img/new.no-structure.jpg)
